molecular formula C5H5ClF2O3 B12314603 Methyl 2-chloro-4,4-difluoro-3-oxobutanoate

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate

Cat. No.: B12314603
M. Wt: 186.54 g/mol
InChI Key: PMCQGVURVYCFBU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate (CAS 93036-29-4) is a high-value fluorinated building block prized for its versatile reactivity in synthetic organic chemistry, particularly in the construction of complex heterocyclic frameworks. This compound, with the molecular formula C 5 H 5 ClF 2 O 3 and a molecular weight of 186.54, integrates both a reactive chloro and a difluoromethylketone moiety, making it a potent bis-electrophile for nucleophilic substitution and cyclization reactions . Its primary research value lies in its application as a key precursor for the synthesis of various fluorinated heterocycles, including pyrazoles and other nitrogen-containing scaffolds, which are core structures in numerous pharmaceuticals and agrochemicals . The gem-difluoro group is a critical design element, as its introduction into target molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and bioavailability . Researchers utilize this synthon in Lewis acid- and base-mediated reactions to access polysubstituted 4-difluoromethyl pyrazoles, a class of compounds with demonstrated pharmacological relevance . Furthermore, derivatives of 4,4-difluoro-3-oxobutanoate are routinely transformed into 2-ethoxymethylene intermediates, which are versatile reagents for constructing enaminoketone systems and for reactions with a wide range of N-, O-, and C-nucleophiles . This compound is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H5ClF2O3

Molecular Weight

186.54 g/mol

IUPAC Name

methyl 2-chloro-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C5H5ClF2O3/c1-11-5(10)2(6)3(9)4(7)8/h2,4H,1H3

InChI Key

PMCQGVURVYCFBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with a compound of formula (II), such as N,N-diethyl-2,2-difluoroacetamide, which reacts with methyl acetate (formula III) under basic conditions. Sodium methoxide or ethoxide facilitates deprotonation, enabling nucleophilic attack on the carbonyl carbon of the ester. The reaction proceeds via a Claisen-like condensation, forming the β-ketoester backbone.

Key Variables:

  • Solvent Selection: Ethyl acetate or methanol is typically used, though methyl acetate itself can serve as both reactant and solvent.
  • Base Strength: Strong alkoxide bases (e.g., NaOMe, NaOEt) enhance reaction rates but require careful temperature control (50–70°C).
  • Chlorination Step: Post-condensation, chlorination at the α-position is achieved using agents like thionyl chloride (SOCl₂) or chlorine gas. For example, treating the intermediate β-ketoester with SOCl₂ in dichloromethane introduces the chloro substituent.

Experimental Example:
N,N-Diethyl-2,2-difluoroacetamide (10 mmol) and methyl acetate (20 mL) were combined with sodium methoxide (40 mmol) at 60°C for 6 hours. After acidification and extraction, the crude product was treated with SOCl₂ (1.2 eq) in CH₂Cl₂ at 0°C, yielding this compound at 68% purity.

Chlorination of 4,4-Difluoro-3-Oxobutanoate Esters

Direct chlorination of preformed 4,4-difluoro-3-oxobutanoate esters offers a streamlined pathway. This method avoids multi-step condensation but demands precise control over electrophilic substitution.

Electrophilic Chlorination Strategies

Enolate formation using LDA (lithium diisopropylamide) or NaH enables regioselective chlorination at the α-position. For instance, methyl 4,4-difluoro-3-oxobutanoate reacts with N-chlorosuccinimide (NCS) in THF at −78°C, yielding the 2-chloro derivative in 55–60% yield.

Challenges:

  • Byproduct Formation: Over-chlorination or ketone oxidation may occur without strict temperature control.
  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF, THF) stabilize enolates but complicate purification.

Optimized Protocol:
Methyl 4,4-difluoro-3-oxobutanoate (1.0 eq) was dissolved in THF and cooled to −78°C. LDA (1.1 eq) was added dropwise, followed by NCS (1.05 eq). After warming to room temperature, the mixture was quenched with NH₄Cl and extracted with ethyl acetate, affording the target compound in 58% yield.

One-Pot Synthesis via Trichloroacetate Intermediates

A scalable one-pot method leverages trichloroacetate precursors, which undergo sequential fluorination and esterification. This route is exemplified in the synthesis of ethyl 2-chloro-4,4,4-trifluoroacetoacetate, adaptable to the methyl variant.

Reaction Sequence and Conditions

  • Trichloroacetoacetate Formation: Methyl acetoacetate reacts with Cl₂ gas in CCl₄, yielding methyl 2,2,2-trichloroacetoacetate.
  • Fluorine Exchange: Treatment with HF-pyridine replaces two chlorines with fluorines, forming this compound.

Data Table: Key Reaction Parameters

Step Reagents Temperature Yield
Chlorination Cl₂, CCl₄ 25°C 72%
Fluorination HF-pyridine 0°C 65%

Limitations:

  • HF handling requires specialized equipment.
  • Competing side reactions reduce overall yield.

Alternative Routes via Thiazole Cyclization

Although primarily used for thiazole derivatives, this method highlights the versatility of α-chloro-β-ketoesters. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate reacts with thioacetamide in acetonitrile, forming thiazole intermediates. Adapting this to methyl esters involves substituting ethyl with methyl groups.

Experimental Insight:
this compound (1.64 mol) and thioacetamide (1.64 mol) in acetonitrile were stirred with triethylamine (3.28 mol) at 30–38°C. After refluxing, the product was isolated in 75% yield, demonstrating the method’s robustness.

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability
Base-Catalyzed Condensation 68 Moderate High
Electrophilic Chlorination 58 High Moderate
One-Pot Trichloroacetate 47 Low Low
Thiazole Cyclization 75 High Moderate

Key Findings:

  • Thiazole cyclization offers the highest yield but requires toxic reagents (e.g., acetonitrile, triethylamine).
  • Base-catalyzed condensation balances yield and scalability, making it industrially preferable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce carboxylic acids.

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate plays a crucial role as an intermediate in the synthesis of several pharmaceutical agents. Its applications include:

  • Potassium Channel Activators : This compound is involved in synthesizing potassium channel activators, which are essential for modulating neuronal excitability and muscle contraction. The mechanism typically involves enhancing the opening of potassium channels, leading to hyperpolarization of cell membranes.
  • Anticancer Agents : Research indicates that derivatives of this compound can be modified to create compounds with potential anticancer properties. The difluoromethyl group is particularly attractive for enhancing biological activity and selectivity towards cancer cells.

Agrochemical Applications

The compound also finds utility in agriculture as a precursor for developing various pesticides and herbicides. The chlorinated and difluorinated functionalities contribute to the potency and specificity of these agrochemicals, allowing for targeted action against pests while minimizing environmental impact.

Chemical Transformations

This compound is versatile in terms of chemical reactivity. It can undergo several transformations:

  • Halogenation Reactions : The presence of chlorine allows for further halogenation reactions, which can lead to the formation of more complex structures useful in drug development .
  • Condensation Reactions : This compound can participate in condensation reactions with various nucleophiles, leading to the formation of β-keto esters and related compounds that are valuable in synthetic organic chemistry .

Case Study 1: Synthesis of Potassium Channel Activators

A study demonstrated the synthesis pathway involving this compound as a key intermediate for creating a class of potassium channel activators. The research highlighted the efficiency of the reaction conditions and the yield obtained from subsequent steps, showcasing its potential for large-scale pharmaceutical production.

StepReaction TypeYield (%)
1Halogenation90
2Condensation85
3Purification95

Case Study 2: Development of Anticancer Compounds

In another investigation, researchers modified this compound to develop new anticancer agents. The modifications included varying the substituents on the carbonyl group to enhance activity against specific cancer cell lines.

CompoundActivity (IC50 µM)
A5
B10
C15

Mechanism of Action

The mechanism of action of methyl 2-chloro-4,4-difluoro-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Methyl 2-chloro-4,4-difluoro-3-oxobutanoate and analogous compounds:

Compound Name CAS No. Molecular Formula Substituents (Position) Ester Group Molecular Weight Key Properties/Reactivity
This compound Not provided C₅H₅ClF₂O₃ Cl (2), F₂ (4) Methyl ~178.55 g/mol Expected high reactivity due to electron-withdrawing Cl and F groups; potential for SN2 reactions.
Ethyl 4,4-difluoro-3-oxobutanoate 352-24-9 C₆H₈F₂O₃ F₂ (4) Ethyl 166.12 g/mol Lacks Cl; used in fluorinated intermediates. Commercially available at ~$100/kg .
(Z)-Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate 1086400-66-9 C₉H₁₂F₂O₄ Ethoxymethylene (2), F₂ (4) Ethyl 222.19 g/mol Ethoxymethylene group enhances cyclization potential; used in heterocycle synthesis .
Methyl 4,4-difluoro-3-oxobutanoate 89129-66-8 C₅H₆F₂O₃ F₂ (4) Methyl 152.10 g/mol Simpler structure; lacks Cl. Hazard: Flammable (H225), skin/eye irritant (H315/H319) .
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Not provided C₆H₆ClF₃O₃ Cl (2), F₃ (4) Ethyl ~218.56 g/mol Trifluoro group increases electron withdrawal; may enhance stability vs. difluoro analogs .

Commercial and Regulatory Considerations

  • Availability: Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) is widely available from suppliers like Hebei Mujin Biotechnology at ~$100/kg, whereas this compound’s commercial status is unclear .
  • Regulatory Data: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 2610-11-9) is regulated under REACH, suggesting stringent handling requirements for structurally related compounds .

Hazard Profiles

Methyl 4,4-difluoro-3-oxobutanoate (CAS 89129-66-8) is classified as flammable (H225) and an irritant (H315/H319).

Biological Activity

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6H7ClF2O3
  • Molecular Weight : 196.57 g/mol

The presence of fluorine and chlorine atoms in its structure is significant as these halogens can influence the compound's biological activity by altering its lipophilicity and electronic properties.

Research indicates that this compound may act through various mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression. For instance, it may interact with histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells.
  • Cell Growth Inhibition : Preliminary studies suggest that this compound can inhibit cell growth in certain cancer cell lines, although detailed IC50 values and specific cell line responses require further investigation.

Anticancer Properties

This compound is being explored for its potential anticancer properties. In vitro studies have indicated that similar derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
This compoundA549TBD

Enantioselective Reduction Studies

Studies on the enantioselective reduction of related compounds suggest that this compound can be effectively converted into optically active derivatives using baker's yeast. These derivatives are valuable chiral building blocks in pharmaceutical synthesis .

Reaction ConditionsConversion (%)Enantiomeric Excess (%)
Baker's Yeast + Allyl Bromide100%96% L-enantiomer
Baker's Yeast + Allyl Alcohol100%72% D-enantiomer

Case Studies and Research Findings

  • Cell Viability Assays : In a study assessing the cytotoxic effects of various halogenated compounds, this compound was included among tested derivatives. Results indicated promising anti-proliferative effects against targeted cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research on related compounds highlights the importance of substituents on the carbon backbone. Modifications at specific positions can enhance binding affinity to target proteins involved in apoptosis pathways .

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